![molecular formula C42H50Cl2N2O3 B194771 Cyproheptadine hydrochloride sesquihydrate CAS No. 41354-29-4](/img/structure/B194771.png)
Cyproheptadine hydrochloride sesquihydrate
Overview
Description
Cyproheptadine hydrochloride sesquihydrate is an antihistaminic and antiserotonergic agent . It is a white to slightly yellowish crystalline solid . It is the sesquihydrate 4- (5H -dibenzo [a,d] cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride . The molecular formula of the anhydrous salt is C21H21N•HCl .
Molecular Structure Analysis
The molecular weight of Cyproheptadine hydrochloride sesquihydrate is 350.88 . The molecular formula of the anhydrous salt is C21H21N•HCl . The structural formula of the anhydrous salt is as follows: C21H21N• HCl .
Physical And Chemical Properties Analysis
Cyproheptadine hydrochloride sesquihydrate is a white to slightly yellowish crystalline solid . It is soluble in water, freely soluble in methanol, sparingly soluble in ethanol, soluble in chloroform, and practically insoluble in ether .
Scientific Research Applications
Antihistamine and Serotonin Antagonist
Cyproheptadine hydrochloride sesquihydrate is widely recognized for its antihistamine properties, effectively combating allergic reactions by blocking histamine receptors. Additionally, it serves as a serotonin antagonist, which can be beneficial in preventing conditions like serotonin syndrome or counteracting excessive serotonin activity .
Preventive Treatment for Drug-induced Valvulopathy
Research has indicated that Cyproheptadine hydrochloride sesquihydrate may have a preventive effect against drug-induced valvulopathy, particularly in cases related to pergolide, a medication used for Parkinson’s disease .
Neurological Research
In neurological studies, Cyproheptadine has been used to explore its effects on 5-HT2A receptors in the prefrontal cortex. This research is significant for understanding various psychiatric and neurological disorders where serotonin plays a role .
COVID-19 Patient Management
There have been studies assessing the efficacy of Cyproheptadine hydrochloride sesquihydrate as an anti-serotonin agent for the control of COVID-19 patients, highlighting its potential role in managing symptoms or complications associated with the disease .
Bioprocessing and Cell Culture
Cyproheptadine hydrochloride sesquihydrate is also utilized in bioprocessing and cell culture applications, where its properties may influence cell growth or gene expression in various types of research settings .
Safety And Hazards
properties
IUPAC Name |
1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;trihydrate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H21N.2ClH.3H2O/c2*1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;;;;;/h2*2-11H,12-15H2,1H3;2*1H;3*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAUHIZSRUAMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.O.O.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyproheptadine hydrochloride sesquihydrate | |
CAS RN |
41354-29-4 | |
Record name | Cyproheptadine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041354294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYPROHEPTADINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ82J0F8QC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of Cyproheptadine hydrochloride sesquihydrate?
A1: The paper "The structure of an antihistamine: cyproheptadine hydrochloride sesquihydrate" [] likely delves into the detailed three-dimensional structure of this compound, determined using techniques like X-ray crystallography. Understanding the spatial arrangement of atoms within the molecule, including the presence of hydrochloride and water molecules (sesquihydrate), is crucial for comprehending its interactions with biological targets and its physicochemical properties.
Q2: Can Cyproheptadine be used in preclinical safety pharmacology studies?
A2: The research "Characterization of microminipig as a laboratory animal for safety pharmacology study by analyzing fluvoxamine-induced cardiovascular and dermatological adverse reactions" [] might explore the use of Cyproheptadine in the context of a specific animal model, the microminipig. This could involve investigating if Cyproheptadine can be used as a tool compound to understand or mitigate certain adverse reactions induced by other drugs, like fluvoxamine, in this animal model. This highlights the potential application of Cyproheptadine in preclinical research to assess drug safety and explore potential drug interactions.
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